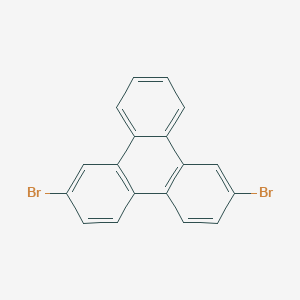

2,7-Dibromotriphenylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGPBYGXGRDFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583088 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888041-37-0 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dibromotriphenylene, a key building block in the development of advanced organic materials. This document details the synthetic methodologies, including the preparation of a key precursor and its subsequent conversion, as well as the characterization of the final product.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the bromination of 9,10-phenanthrenequinone to produce 2,7-dibromo-9,10-phenanthrenequinone. This intermediate is then subjected to a reductive aromatization to yield the final product.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

The initial step involves the direct bromination of 9,10-phenanthrenequinone.

Experimental Protocol:

To a solution of 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL) under a nitrogen atmosphere, N-bromosuccinimide (18 g) is added.[1][2] The reaction mixture is stirred at room temperature for 2 hours.[1][2] The reaction is then quenched by the slow addition of water (50 mL) and poured into ice water (600 mL).[1][2] The resulting precipitate is collected by filtration, washed with hot water, and then extracted with refluxing ethyl acetate (100 mL).[1][2] After vacuum drying, 2,7-dibromo-9,10-phenanthrenequinone is obtained as a yellow solid.[1][2]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

"9,10-Phenanthrenequinone" [fillcolor="#FFFFFF"]; "NBS, H2SO4" [shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; "2,7-Dibromo-9,10-phenanthrenequinone" [fillcolor="#FFFFFF"];

Step 2: Reductive Aromatization to this compound

The conversion of the diketone intermediate to the fully aromatic triphenylene is achieved through a reductive aromatization. Based on a similar transformation of the parent 9,10-phenanthrenequinone, a plausible method involves the use of a reducing agent like sodium dithionite.[3]

Proposed Experimental Protocol:

A mixture of 2,7-dibromo-9,10-phenanthrenequinone, tetrabutylammonium bromide, and sodium dithionite in a two-phase system of tetrahydrofuran and water is prepared.[3] This is followed by the addition of a suitable quenching agent to facilitate the aromatization. The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and solvent removal.[3] Purification of the crude product would likely be achieved by column chromatography on silica gel or recrystallization.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

"2,7-Dibromo-9,10-phenanthrenequinone" [fillcolor="#FFFFFF"]; "Reducing Agent (e.g., Na2S2O4)" [shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; "this compound" [fillcolor="#FFFFFF"];

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and reported physical and spectroscopic data.

| Property | Data | Reference |

| Molecular Formula | C₁₈H₁₀Br₂ | |

| Molecular Weight | 386.08 g/mol | |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | Not available | |

| ¹H NMR (CDCl₃) | Data not available in search results | |

| ¹³C NMR (CDCl₃) | Data not available in search results | |

| Mass Spectrum (EI) | Molecular ion (M⁺) expected around m/z 384, 386, 388 (isotopic pattern for two bromine atoms) |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The presence of two bromine atoms should result in a characteristic isotopic pattern for the molecular ion peak.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,7-Dibromotriphenylene, a promising building block in the fields of organic electronics and materials science. This document compiles available data on its fundamental characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents visualizations to illustrate key workflows.

Core Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a triphenylene core functionalized with two bromine atoms. This substitution pattern imparts specific electronic and steric properties that make it a valuable precursor for the synthesis of advanced materials.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀Br₂ | --INVALID-LINK-- |

| Molecular Weight | 386.08 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 311-313 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in common organic solvents such as chloroform, benzene, and toluene.[1] | --INVALID-LINK-- |

| Thermal Stability | High thermal stability, withstands high temperatures without decomposing.[1] | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide generalized yet detailed protocols based on standard laboratory practices for similar aromatic compounds.

Synthesis of this compound

Materials:

-

Triphenylene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Inert solvent (e.g., Carbon tetrachloride, Dichloromethane)

-

Initiator (for radical bromination, e.g., AIBN or benzoyl peroxide) or Lewis acid catalyst (for electrophilic bromination)

-

Aqueous sodium thiosulfate solution (for quenching)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., anhydrous Magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Dichloromethane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylene in an appropriate inert solvent.

-

Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide) and an initiator or catalyst to the solution. The molar ratio of the reactants should be carefully controlled to favor di-substitution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any remaining bromine with an aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate this compound.

Characterization Protocols

Objective: To confirm the molecular structure and purity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the aromatic region (typically 6-9 ppm).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

Objective: To investigate the electronic absorption and emission properties of this compound.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., Dichloromethane, Toluene)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent. From the stock solution, prepare a series of dilute solutions of known concentrations.

-

UV-Vis Absorption: Record the UV-Vis absorption spectrum of the solutions against a solvent blank over a suitable wavelength range (e.g., 200-500 nm). Determine the wavelength of maximum absorption (λ_max).

-

Fluorescence Emission: Excite the sample at its λ_max and record the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_em).

-

Quantum Yield (Optional): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Objective: To evaluate the thermal stability and phase behavior of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas supply (e.g., Nitrogen)

TGA Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-600 °C). Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

DSC Protocol:

-

Sample Preparation: Seal a small amount of the sample (2-5 mg) in a DSC pan.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks related to crystallization or decomposition.

Objective: To determine the precise three-dimensional molecular structure and crystal packing of this compound.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Potential Applications

This compound serves as a versatile building block in organic synthesis, particularly for the creation of larger, more complex functional molecules and polymers. Its high thermal stability and potential for further functionalization through cross-coupling reactions make it a candidate for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a core for hole-transporting or electron-transporting materials.[1]

-

Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials.

-

Organic Field-Effect Transistors (OFETs): As a component of the active semiconductor layer.

-

Flame Retardants: Due to its bromine content and high thermal stability.[1]

-

Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents.[1]

This guide provides a foundational understanding of the physicochemical properties of this compound. Further detailed experimental investigation is encouraged to fully elucidate its properties and unlock its potential in various scientific and technological applications.

References

2,7-Dibromotriphenylene (CAS: 888041-37-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromotriphenylene is a polycyclic aromatic hydrocarbon that has garnered interest primarily in the field of materials science, particularly for applications in organic electronics. Its rigid, planar structure and the presence of bromine atoms make it a versatile building block for the synthesis of more complex organic semiconducting materials. While its biological properties are not extensively documented in publicly available literature, its potential as a scaffold in medicinal chemistry remains an area for exploration. This guide provides a summary of the known properties, potential applications, and generalized experimental approaches related to this compound.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values, such as the melting point, show slight variations across different suppliers.

| Property | Value | Reference(s) |

| CAS Number | 888041-37-0 | [1][2] |

| Molecular Formula | C₁₈H₁₀Br₂ | [2] |

| Molecular Weight | 386.08 g/mol | [2] |

| Appearance | White to light yellow powder or crystalline solid | [1][2] |

| Melting Point | 230-234 °C or 311-313 °C | [1][3] |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, benzene, and toluene. | [1] |

| Purity | Typically >98% (as determined by GC or HPLC) | [2][4] |

| Storage | Store at room temperature away from light. | [2][3] |

Applications

The primary applications of this compound are centered around its use as a chemical intermediate in the synthesis of materials for organic electronics and other specialty chemicals.

-

Organic Electronics: Due to its excellent electron-transporting and hole-blocking properties, it serves as a building block for high-performance materials used in:

-

Pharmaceutical Synthesis: It can be utilized as a starting material for the synthesis of more complex molecules. While specific biological activities for this compound itself are not widely reported, it has been suggested to have potential antimicrobial properties, making it a candidate for the development of new antibiotics.[1]

-

Flame Retardants: Its high thermal stability makes it a potential candidate for use as a flame retardant in plastics, coatings, and textiles.[1]

-

Polymer Chemistry: It can be used as a monomer for the synthesis of conjugated polymers with specific optoelectronic properties.[2]

Experimental Protocols

General Synthesis Approach for Brominated Aromatic Compounds

The synthesis of brominated triphenylenes often involves the bromination of the parent triphenylene core. A general workflow is depicted below.

Caption: Generalized workflow for the synthesis of brominated triphenylenes.

Methodology:

-

Reaction Setup: The parent triphenylene is dissolved in a suitable inert solvent (e.g., a halogenated solvent).

-

Bromination: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added, often in the presence of a catalyst (e.g., a Lewis acid). The reaction temperature and time are critical parameters to control the degree and regioselectivity of bromination.

-

Quenching and Extraction: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

General Protocol for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic molecules.

Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹³C NMR: A more concentrated sample (20-50 mg) is generally required.

Data Acquisition (General Parameters):

-

¹H NMR: A standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio.

General Protocol for HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful method for the purification and purity assessment of organic compounds.

Method Development:

-

Column Selection: A reverse-phase column (e.g., C18) is often a good starting point for non-polar to moderately polar aromatic compounds.

-

Mobile Phase Selection: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA), is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is used to monitor the elution.

General Purification Workflow:

Caption: A generalized workflow for the purification of an organic compound using preparative HPLC.

Signaling Pathways and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific information on the involvement of this compound in any biological signaling pathways. Furthermore, apart from a general suggestion of potential antimicrobial properties, there is a lack of published data on its biological activity. This suggests that the compound has not been a primary focus of research in the fields of pharmacology or drug development to date. Professionals interested in the biological effects of this molecule would likely need to undertake foundational in vitro and in vivo studies.

Conclusion

This compound is a valuable chemical intermediate, particularly for the synthesis of materials used in organic electronics. Its well-defined structure and chemical handles (bromine atoms) allow for its incorporation into more complex molecular architectures. While its physical and basic chemical properties are documented, detailed experimental protocols for its synthesis and purification are not widely published. Crucially for drug development professionals, there is a significant gap in the understanding of its biological activity and its potential interactions with cellular signaling pathways. Future research in these areas would be necessary to explore any potential therapeutic applications of this compound or its derivatives.

References

molecular structure and formula of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,7-Dibromotriphenylene, a key intermediate in materials science and a potential building block for complex organic molecules. This guide covers its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of organic electronics and its potential, though less explored, applications in medicinal chemistry.

Molecular Structure and Formula

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar triphenylene core with two bromine atoms substituted at the 2 and 7 positions. This symmetric substitution pattern influences its electronic properties and crystalline packing, making it a valuable component in materials science.

The molecular structure is represented by the following identifiers:

-

Molecular Formula: C₁₈H₁₀Br₂

-

SMILES: c1ccc2c(c1)c3cc(ccc3c4c2cc(cc4)Br)Br

-

InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for use in high-temperature applications and as a precursor for conjugated polymers.[1] Quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 386.08 g/mol | |

| CAS Number | 888041-37-0 | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 230-234 °C or 311-313 °C (values vary by supplier) | [1] |

| Boiling Point (Predicted) | 526.8 ± 23.0 °C | |

| Density (Predicted) | 1.722 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, toluene. | [1] |

Table 2: Predicted Spectroscopic Data for this compound

Note: Experimental spectroscopic data is not consistently available in the literature. The following are predicted values based on computational models and serve as a reference for characterization.

| Spectrum | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR | Due to the molecule's symmetry, three distinct signals are expected in the aromatic region (approx. 7.5-8.8 ppm): a singlet for the protons at positions 1 and 8, a doublet for the protons at positions 3, 6, 9, and 12, and another doublet for the protons at positions 4, 5, 10, and 11. The protons adjacent to the bromine atoms would be shifted accordingly. |

| ¹³C NMR | Multiple signals are expected in the aromatic region (approx. 120-135 ppm). The carbons directly bonded to bromine (C2, C7) would appear in a distinct region (approx. 121 ppm), while the quaternary carbons at the ring junctions would also have characteristic shifts. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the triphenylene core, followed by its selective bromination.

Protocol 1: Synthesis of Triphenylene Core

A common method for synthesizing the triphenylene core is the oxidative trimerization of o-phenylene precursors or the cyclotrimerization of benzyne.[2]

Materials:

-

o-Bromoiodobenzene

-

Lithium metal

-

Dry diethyl ether

-

Benzene

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry diethyl ether and clean lithium metal shavings.

-

Slowly add a solution of o-bromoiodobenzene in dry diethyl ether to the flask while maintaining a gentle reflux. The formation of o-bromophenyl lithium will be indicated by the consumption of lithium and a change in the solution's appearance.

-

After the formation of the organolithium reagent is complete, add dry benzene to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, then gently reflux to drive the trimerization reaction to completion.

-

Cool the reaction mixture to room temperature and cautiously quench with a dilute HCl solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by steam distillation to remove biphenyl impurities, followed by recrystallization or column chromatography to yield pure triphenylene.[2]

Protocol 2: Bromination of Triphenylene

The selective bromination at the 2 and 7 positions is achieved via electrophilic aromatic substitution.

Materials:

-

Triphenylene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

-

An iron catalyst (e.g., FeBr₃) if using Br₂

Procedure:

-

Dissolve the synthesized triphenylene in a suitable anhydrous solvent in a reaction flask protected from light.

-

If using liquid bromine, add a catalytic amount of FeBr₃.

-

Slowly add N-Bromosuccinimide (2.0 equivalents) or a solution of Br₂ (2.0 equivalents) in the same solvent to the flask at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Applications in Research and Development

Materials Science and Organic Electronics

The primary application of this compound is as a key building block for organic electronic materials.[1][3] Its rigid and planar structure facilitates π-π stacking, which is crucial for efficient charge transport. The bromine atoms serve as reactive sites for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the synthesis of:

-

Host Materials for OLEDs: By coupling with electron-donating or electron-accepting moieties, its electronic properties can be tuned for use in the emissive layers of Organic Light-Emitting Diodes (OLEDs).[5]

-

Hole-Transporting Materials (HTMs): Its inherent electron-rich nature makes it a good scaffold for developing materials used in the hole-transporting layers of OLEDs and organic photovoltaics (OPVs).

-

Conjugated Polymers: It can be used as a monomer in polymerization reactions to create polymers with specific optoelectronic properties for applications in organic field-effect transistors (OFETs).[3]

The following diagram illustrates a typical workflow for using this compound as a precursor in a Suzuki-Miyaura cross-coupling reaction to synthesize more complex, π-extended systems for materials science applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Thermal Stability of 2,7-Dibromotriphenylene

This technical guide provides a comprehensive overview of the solubility and thermal stability of this compound (CAS No. 888041-37-0), a polycyclic aromatic hydrocarbon (PAH) of significant interest in the fields of organic electronics and pharmaceutical synthesis. This document collates available data, presents experimental protocols, and offers visual workflows to aid in the research and development of materials and compounds based on this triphenylene derivative.

Core Properties of this compound

This compound is a planar, highly symmetric PAH consisting of four fused benzene rings with bromine atoms substituted at the 2 and 7 positions.[1] It typically appears as a white to light yellow crystalline powder.[2][3] Its rigid, disc-like structure and π-conjugated system are foundational to its applications in forming ordered columnar mesophases, which are valuable in organic electronics.[1]

Solubility Profile

As a nonpolar and lipophilic compound, the solubility of this compound is characteristic of many polycyclic aromatic hydrocarbons.[4] It is insoluble in water but demonstrates solubility in various common organic solvents.[2] This solubility is critical for its use in solution-based synthesis and processing for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Table 1: Qualitative and Quantitative Solubility Data for this compound

| Solvent | Solubility | Notes |

| Water | Insoluble | As expected for a nonpolar PAH.[2] |

| Chloroform | Soluble | A common solvent for PAHs.[2] |

| Benzene | Soluble | [2] |

| Toluene | Soluble | Used as a reaction solvent in syntheses involving this compound.[2][5] |

| Tetrahydrofuran (THF) | Soluble | Used as a co-solvent in synthetic procedures.[5][6] |

Thermal Stability Analysis

This compound is noted for its high thermal stability, which allows it to withstand high temperatures without significant decomposition, a crucial property for its application in electronic devices and as a potential flame retardant.[2] There is some variance in the reported melting point, which may be due to differences in purity or analytical methodology.

Table 2: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | 311-313 °C | Ningbo Inno Pharmchem Co., Ltd.[2] |

| Melting Point | 230.0 to 234.0 °C | Tokyo Chemical Industry (TCI)[7] |

| Molecular Weight | 386.09 g/mol | [3] |

| Molecular Formula | C₁₈H₁₀Br₂ | [3] |

Experimental Protocols

Detailed experimental procedures for the quantitative analysis of solubility and thermal stability are essential for reproducible research. The following sections outline standard methodologies.

Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound is the isothermal saturation method.

-

Preparation : A known excess amount of crystalline this compound is added to a sealed vial containing a precise volume of the desired solvent (e.g., chloroform, toluene).

-

Equilibration : The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling : After equilibration, the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.2 µm PTFE) to remove any undissolved solid.

-

Analysis : The concentration of this compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a calibration curve prepared with known concentrations.

-

Calculation : The solubility is then expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Protocol for Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to measure the thermal stability of a material by monitoring the change in mass as a function of temperature.[8][9]

-

Sample Preparation : A small, precise amount of this compound (typically 5-10 mg) is weighed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup : The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program : The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Collection : The instrument continuously records the sample's mass as the temperature increases.

-

Data Analysis : The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. A derivative of this curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

Caption: Characterization workflow for this compound.

Applications and Further Research

The favorable solubility and high thermal stability of this compound make it a valuable building block in materials science and medicinal chemistry.[2][10] It is utilized in the synthesis of hole-transporting materials for perovskite solar cells and as a precursor for creating graphene nanoribbons through on-surface synthesis.[5][11] Its antimicrobial properties also suggest potential for development in the pharmaceutical industry.[2] Further research should focus on obtaining more extensive quantitative solubility data across a wider range of organic solvents and temperatures, as well as detailed studies of its decomposition products and kinetics under various atmospheric conditions.

References

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. This compound | 888041-37-0 | TCI AMERICA [tcichemicals.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. warshel.com [warshel.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Characterization of 2,7-Dibromotriphenylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dibromotriphenylene (CAS No: 888041-37-0), a key intermediate in the synthesis of advanced organic materials. Due to the limited availability of specific experimental spectra in publicly accessible resources, this guide presents expected spectroscopic characteristics based on the compound's structure, alongside standardized experimental protocols for data acquisition.

Compound Information:

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₀Br₂ | [1][2] |

| Molecular Weight | 386.08 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and typical spectroscopic values for similar aromatic compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.5 - 7.5 | Multiplet | 10H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 135 - 120 | Aromatic CH | Aromatic Carbons |

| ~ 125 - 115 | Aromatic C-Br | Bromine-substituted Aromatic Carbons |

| ~ 130 - 125 | Aromatic C-C (quaternary) | Quaternary Aromatic Carbons |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 880 - 800 | Strong | C-H Out-of-plane Bending |

| ~ 700 - 500 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Relative Abundance | Fragment |

| 384, 386, 388 | High | [M]⁺ (Molecular Ion) |

| 305, 307 | Medium | [M-Br]⁺ |

| 226 | Medium | [M-2Br]⁺ |

| 152.5, 153.5 | Low | [M-Br]²⁺ (doubly charged) |

| 113 | Low | [M-2Br]²⁺ (doubly charged) |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for aromatic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the diamond crystal of the ATR accessory.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 8

-

-

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source.

-

Sample Introduction: A direct insertion probe (DIP) is used to introduce the solid sample into the ion source.

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 250 °C

-

Mass Range: m/z 50 - 500

-

-

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Navigating the Void: A Technical Guide to the Synthesis and Crystallographic Analysis of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of organic electronics and functional materials. Among these, 2,7-Dibromotriphenylene serves as a critical building block for creating more complex molecular architectures. Despite its importance, a detailed public record of its single-crystal X-ray structure is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive overview of this compound, including its known properties, a detailed experimental protocol for its synthesis, and a proposed workflow for its crystallographic analysis. Furthermore, this document explores the anticipated intermolecular interactions that would govern its crystal packing, offering a predictive framework for researchers in the field.

Introduction

This compound is a brominated polycyclic aromatic hydrocarbon with significant potential in materials science, particularly in the synthesis of conjugated polymers for optoelectronic applications.[1] The bromine substituents provide reactive sites for further functionalization through cross-coupling reactions, allowing for the tuning of its electronic and photophysical properties. While commercial suppliers provide basic physicochemical data, a comprehensive understanding of its solid-state structure, which is crucial for predicting material properties and designing new derivatives, is hampered by the lack of a publicly available crystal structure. This guide provides a foundational resource for researchers, detailing a reliable synthetic route and a complete methodology for determining its crystal structure, thereby enabling further exploration of this versatile molecule.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₀Br₂ | [1] |

| Molecular Weight | 386.08 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 230-234 °C | [3] |

| Solubility | Insoluble in water; soluble in chloroform, benzene, toluene | [2] |

| Purity (typical) | >98.0% (GC) | [3] |

| CAS Number | 888041-37-0 | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the subsequent determination of its crystal structure.

Synthesis of this compound

This protocol is based on established methods for the bromination of polycyclic aromatic hydrocarbons.

Materials:

-

Triphenylene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylene (1.0 eq) in anhydrous DMF.

-

Bromination: Add N-Bromosuccinimide (2.2 eq) to the solution in portions at room temperature. The reaction mixture is then heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield high-purity crystals suitable for analysis.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the standard procedure for determining the crystal structure of a small organic molecule.[4][5]

Materials and Equipment:

-

High-quality single crystals of this compound (ideally 30-300 microns in size)[4]

-

Single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector[6]

-

Cryostat for low-temperature data collection (e.g., 100 K)

-

Goniometer head and mounting loops

-

Crystallographic software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2)

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, defect-free single crystal. Mount the crystal on a loop (e.g., a MiTeGen loop) with a small amount of cryoprotectant oil.[6]

-

Data Collection: Mount the crystal on the goniometer head of the diffractometer and cool it to the desired temperature (typically 100 K to minimize thermal vibrations). Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

-

Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization and absorption. The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation and Analysis: The final refined structure is validated using tools like CHECKCIF. The output includes atomic coordinates, bond lengths, bond angles, and crystallographic information files (CIF).

Predicted Intermolecular Interactions and Crystal Packing

In the absence of an experimentally determined structure, the principles of crystal engineering can be used to predict the dominant intermolecular interactions in the crystal lattice of this compound.

-

π-π Stacking: As a large, planar aromatic system, triphenylene derivatives are expected to exhibit significant π-π stacking interactions.[7] These interactions, driven by van der Waals forces, will likely lead to columnar or herringbone packing motifs.

-

Halogen Bonding (Br···Br Interactions): The bromine atoms on the triphenylene core are capable of forming halogen bonds.[8] These are attractive, non-covalent interactions where the electropositive region on one bromine atom (the σ-hole) interacts with the electronegative equatorial region of another. These interactions can act as directional synthons, influencing the overall crystal packing.

-

C-H···π and C-H···Br Interactions: Weaker hydrogen bonding interactions between the hydrogen atoms of one molecule and the π-system or bromine atoms of a neighboring molecule are also likely to contribute to the stability of the crystal lattice.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the predicted intermolecular interactions.

Caption: Workflow from synthesis to crystal structure determination.

Caption: Hypothesized intermolecular forces in the solid state.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the necessary tools for its determination and a solid theoretical framework for understanding its solid-state behavior. The provided synthetic and crystallographic protocols are robust and based on well-established methodologies. The predictive analysis of its intermolecular interactions suggests a packing structure governed by a combination of π-π stacking and halogen bonding. It is our hope that this guide will stimulate further research into this important molecule and lead to the eventual publication of its crystal structure, benefiting the broader scientific community in materials science and drug development.

References

- 1. warshel.com [warshel.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 888041-37-0 | TCI AMERICA [tcichemicals.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Theoretical and Computational Elucidation of 2,7-Dibromotriphenylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) recognized for their unique electronic and photophysical properties, making them promising candidates in materials science and as scaffolds in medicinal chemistry. This technical guide provides a comprehensive theoretical and computational overview of a specific derivative, 2,7-Dibromotriphenylene. Due to the limited availability of specific experimental and computational data for this molecule in peer-reviewed literature, this report presents a representative computational study based on established theoretical methods. The following sections detail the molecule's optimized geometry, electronic properties, and predicted spectroscopic data, generated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, a plausible synthetic protocol and a standard computational workflow are outlined. This guide aims to serve as a foundational resource for researchers interested in the computational exploration and potential applications of this compound and related brominated PAHs.

Introduction

Triphenylene is a highly symmetric, planar polycyclic aromatic hydrocarbon composed of four fused benzene rings. Its rigid structure and extended π-system endow it with interesting photophysical properties, including high quantum yields of fluorescence and phosphorescence. Chemical functionalization of the triphenylene core allows for the tuning of these properties, leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as molecular probes.

Bromination of the triphenylene skeleton at the 2 and 7 positions introduces heavy atoms that can influence intersystem crossing rates and provides reactive handles for further chemical modifications through cross-coupling reactions. Understanding the fundamental electronic and structural characteristics of this compound is crucial for designing novel materials and functional molecules. Computational chemistry offers a powerful and cost-effective avenue to predict these properties before embarking on extensive experimental synthesis and characterization.

This whitepaper details a representative in-silico investigation of this compound, providing predicted data on its geometry, electronic structure, and spectroscopy.

Computational Methodology

The theoretical data presented in this guide were derived from a standard computational chemistry workflow employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound was optimized to a local minimum on the potential energy surface using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311+G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties and Spectroscopic Simulation

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitation energy, was subsequently determined.

The ultraviolet-visible (UV-Vis) absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level of theory. The first 20 singlet excited states were calculated to generate a representative spectrum.

A general workflow for the computational study of polycyclic aromatic hydrocarbons is depicted below.

In-Depth Technical Guide to the Health and Safety of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 2,7-Dibromotriphenylene (CAS No. 888041-37-0). The following sections detail the known hazards, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, it is not flammable but is a combustible solid.

GHS Classification:

-

Pictogram:

-

GHS07: Exclamation Mark[3]

-

-

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 888041-37-0 | [1][3][4] |

| Molecular Formula | C₁₈H₁₀Br₂ | [3] |

| Molecular Weight | 386.08 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or crystal. | [2][3][5] |

| Melting Point | 230-234 °C or 311-313 °C | [2][5] |

| Solubility | Insoluble in water. Soluble in common organic solvents such as chloroform, benzene, and toluene. | [5] |

| Purity | >98.0% (GC) | [2] |

Note on Melting Point: There is a discrepancy in the reported melting point in the available literature. Researchers should verify the properties of their specific batch.

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are recommended for all laboratory work involving this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before commencing any new experimental work. The following PPE is the minimum requirement for handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Engineering Controls

-

Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.

Handling and Storage

-

Handling:

-

Avoid generating dust.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

-

-

Storage:

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Isolate: Isolate the spill area to prevent the spread of the chemical.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Visualized Workflows and Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships for handling this compound.

References

Methodological & Application

Application Notes and Protocols for 2,7-Dibromotriphenylene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dibromotriphenylene as a versatile building block for the synthesis of high-performance organic electronic materials. Detailed protocols for the synthesis of a representative derivative and its application in an Organic Light-Emitting Diode (OLED) are provided to facilitate research and development in this field.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a rigid, planar triphenylene core functionalized with two bromine atoms. This unique structure imparts several desirable properties for applications in organic electronics, including high thermal stability, good charge transport characteristics, and the ability to be readily functionalized through cross-coupling reactions.[1][2] These attributes make it an excellent starting material for the synthesis of a wide range of organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[1][3] The bromine substituents serve as versatile synthetic handles, allowing for the introduction of various functional groups to tune the material's electronic and physical properties.[2]

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are particularly promising as hole-transporting materials (HTMs) in OLEDs. The triphenylene core provides good hole mobility, while the functional groups attached at the 2 and 7 positions can be tailored to optimize the highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode.[2]

A key example is the synthesis of 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene, where the fluorenyl groups enhance solubility and film-forming properties, which are crucial for solution-processable device fabrication.

Experimental Protocols

Protocol 1: Synthesis of 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene via Suzuki Coupling

This protocol describes the synthesis of a fluorene-substituted triphenylene derivative from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound

-

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (2.2 eq), and potassium carbonate (4.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed 4:1 mixture of toluene and ethanol to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield the pure 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene.

Diagram of Synthetic Workflow:

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol details the fabrication of a multilayer OLED using a solution-processed hole-transporting layer derived from this compound. The device architecture is ITO/PEDOT:PSS/HTL/Emissive Layer/ETL/LiF/Al.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Hole-Transporting Material (HTM): 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene dissolved in chlorobenzene (10 mg/mL)

-

Emissive Material: Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

Electron-Transport Material (ETM): 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Deionized water, acetone, isopropyl alcohol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: a. Clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates in an oven at 120 °C for 15 minutes. c. Treat the ITO surface with UV-ozone for 15 minutes to improve the work function.

-

Hole-Injection Layer (HIL) Deposition: a. Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 4000 rpm for 40 seconds. b. Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox.

-

Hole-Transporting Layer (HTL) Deposition: a. Spin-coat the HTM solution (2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene in chlorobenzene) onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. b. Anneal the substrate at 120 °C for 20 minutes.

-

Deposition of Emissive and Electron-Transporting Layers: a. Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Sequentially deposit a 20 nm thick layer of the emissive material (Alq₃). c. Deposit a 40 nm thick layer of the electron-transporting material (TPBi).

-

Cathode Deposition: a. Deposit a 1 nm thick layer of LiF. b. Deposit a 100 nm thick layer of Al to serve as the cathode.

Diagram of OLED Fabrication Workflow:

Quantitative Data

The performance of OLEDs fabricated with triphenylene-based hole-transporting materials can be compared with devices using standard materials. The following table summarizes the performance of an OLED using a fluorene-substituted triphenylene derivative as the HTM, similar to the one synthesized in Protocol 1.[2]

| Device Architecture | HTM | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) |

| ITO/PEDOT:PSS/HTL/Alq₃/LiF/Al | 2M-DDF (a fluorene-based HTM) | 3.8 | 21,412 | 4.78 |

Data is based on a similar fluorene-based hole-transporting material (2M-DDF) as a representative example of the performance achievable with this class of compounds.[2]

Signaling Pathway and Device Physics

In an OLED, the efficient injection and transport of charge carriers (holes and electrons) are crucial for high performance. The energy level alignment between the different layers dictates the efficiency of these processes.

Diagram of Energy Levels in the OLED:

References

Application Notes and Protocols for 2,7-Dibromotriphenylene in Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dibromotriphenylene as a foundational building block for the synthesis of high-performance organic semiconductor materials. The protocols detailed below are representative methodologies for the synthesis of a thiophene-functionalized triphenylene derivative and its subsequent integration into an Organic Field-Effect Transistor (OFET).

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon characterized by a rigid, planar triphenylene core functionalized with two bromine atoms. This molecular structure imparts several desirable properties for applications in organic electronics.[1] Its high thermal stability, inherent charge transport capabilities, and the presence of reactive bromine sites make it an excellent precursor for a variety of cross-coupling reactions, enabling the synthesis of advanced organic semiconductors.[1][2] These materials are integral to the development of next-generation electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1]

Key Properties of this compound:

| Property | Value | Reference |

| CAS Number | 888041-37-0 | [1] |

| Molecular Formula | C₁₈H₁₀Br₂ | [1] |

| Molecular Weight | 386.08 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 311-313 °C | [1] |

| Solubility | Soluble in organic solvents like chloroform, benzene, and toluene; Insoluble in water. | [1] |

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for the derivatization of this compound.[3][4][5] The following is a representative protocol for the synthesis of 2,7-bis(5-hexylthiophen-2-yl)triphenylene, a promising organic semiconductor.

Reaction Scheme:

Materials:

-

This compound

-

2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (4 equivalents)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equivalents), and potassium carbonate (4 equivalents).

-

Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask.

-

Introduce a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate (typically in a 4:1:1 ratio) via syringe.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and extract the product with an organic solvent (e.g., toluene or chloroform).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 2,7-bis(5-hexylthiophen-2-yl)triphenylene.

Characterization Data (Representative)

The following table summarizes the expected characterization data for a synthesized triphenylene-based organic semiconductor.

| Characterization Technique | Expected Results |

| ¹H NMR | Aromatic protons of the triphenylene core and thiophene rings, and aliphatic protons of the hexyl chains. |

| ¹³C NMR | Corresponding carbon signals for the aromatic and aliphatic regions of the molecule. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of the product. |

| UV-Vis Spectroscopy (in solution) | Absorption maxima (λ_max) in the range of 350-450 nm, indicative of the π-π* transitions of the conjugated system. |

| Photoluminescence (PL) Spectroscopy | Emission maxima (λ_em) in the blue-green region of the visible spectrum. |

| Cyclic Voltammetry (CV) | Reversible oxidation waves from which HOMO and LUMO energy levels can be estimated. |

Application in Organic Field-Effect Transistors (OFETs)

The synthesized triphenylene derivative can be used as the active semiconductor layer in an OFET. A bottom-gate, top-contact (BGTC) device architecture is commonly employed.

OFET Fabrication Protocol:

-

Substrate Cleaning: Thoroughly clean a heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric) by sonication in a sequence of deionized water, acetone, and isopropanol.

-

Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface properties and promote ordered growth of the organic semiconductor.

-

Semiconductor Deposition: Dissolve the synthesized 2,7-bis(5-hexylthiophen-2-yl)triphenylene in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the OTS-treated substrate using spin-coating or drop-casting.

-

Annealing: Anneal the semiconductor film at a temperature optimized to improve crystallinity and molecular ordering (typically in the range of 100-150 °C) under an inert atmosphere.

-

Electrode Deposition: Deposit the source and drain electrodes (typically Gold) through a shadow mask onto the semiconductor layer via thermal evaporation.

OFET Performance Data (Representative)

The performance of the fabricated OFETs can be characterized using a semiconductor parameter analyzer in an inert atmosphere. The following table presents typical performance metrics for triphenylene-based organic semiconductors.

| Parameter | Representative Value |

| Hole Mobility (μ) | 0.1 - 1.0 cm²/Vs |

| On/Off Current Ratio (I_on/I_off) | > 10⁵ |

| Threshold Voltage (V_th) | -5 to -20 V |

Visualizations

References

- 1. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromotriphenylene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,7-diaryl triphenylene derivatives, which are valuable scaffolds in materials science and drug discovery due to their unique photophysical and electronic properties, as well as their potential biological activities.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] Key components of the reaction include a palladium catalyst, a base, and a suitable solvent system. The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Applications in Materials Science and Drug Development